Methoxyallene

Descripción general

Descripción

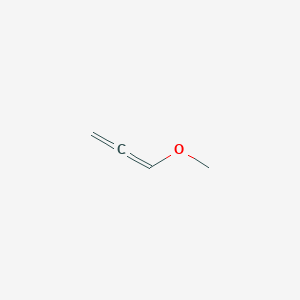

Methoxyallene, also known as 1-methoxy-1,2-propadiene, is an organic compound with the molecular formula C4H6O. It is a member of the alkoxyallene family, which are versatile C3 building blocks in organic synthesis. This compound is a liquid at room temperature and is known for its high reactivity due to the presence of the allene functional group.

Métodos De Preparación

Methoxyallene can be synthesized through various methods. One common synthetic route involves the isomerization of propargylic ethers. This process typically requires the use of a base, such as lithium diisopropylamide, to deprotonate the propargylic ether, followed by rearrangement to form the this compound. Another method involves the reaction of lithiated this compound with electrophiles, which can lead to the formation of various substituted methoxyallenes .

Análisis De Reacciones Químicas

Methoxyallene undergoes a variety of chemical reactions due to its highly reactive allene group. Some of the common reactions include:

Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry

1.1. Synthesis of Enones

One of the most notable applications of methoxyallene is its role in the stereospecific conversion of boronic esters into enones. This method allows for the efficient synthesis of α,β-unsaturated ketones, which are crucial intermediates in organic synthesis. The use of this compound in this context enables the formation of enones through a one-pot reaction that can accommodate various boronic esters, including primary, secondary, and tertiary types .

Table 1: Types of Boronic Esters and Their Conversion to Enones Using this compound

| Boronic Ester Type | Conversion Yield (%) | Reaction Conditions |

|---|---|---|

| Primary | 65 | Lithiated this compound, AcOH |

| Secondary | 70 | Lithiated this compound, NaBO3 |

| Tertiary | 60 | Lithiated this compound, AcOH |

This methodology has been applied successfully in the total synthesis of complex natural products such as 10-deoxymethynolide, demonstrating its significance in synthetic pathways .

1.2. Nazarov Cyclization

This compound also serves as a reagent in the Nazarov cyclization, a reaction that forms cyclopentenones from allylic alcohols. The unique reactivity of this compound facilitates this transformation, allowing for the generation of complex cyclic structures that are often found in natural products .

Applications in Medicinal Chemistry

2.1. Michael Acceptors

Enones derived from this compound exhibit properties as Michael acceptors, making them valuable in medicinal chemistry for developing covalent inhibitors targeting cysteine residues in proteins. This characteristic is particularly relevant for designing protein kinase inhibitors where enones act as warheads to form covalent bonds with nucleophilic sites .

Case Study: Dexamethasone Synthesis

Dexamethasone, a potent anti-inflammatory drug, features an enone moiety that can be synthesized using methodologies involving this compound. The ability to generate enones efficiently allows for streamlined synthetic routes to complex pharmaceuticals .

Recent Advances and Research Findings

Recent studies have highlighted innovative methodologies utilizing this compound:

- Stereospecific Reactions : Research has demonstrated that this compound can be used to achieve high stereoselectivity in various reactions, including the formation of chiral centers during boronic ester conversions .

- Living Coordination Polymerization : this compound has been explored as a monomer in living coordination polymerization processes, showcasing its potential beyond traditional organic synthesis applications .

Mecanismo De Acción

The mechanism of action of methoxyallene in chemical reactions typically involves the formation of reactive intermediates, such as lithiated this compound. These intermediates can undergo various transformations, including nucleophilic addition and cycloaddition reactions. The reactivity of this compound is largely due to the presence of the allene group, which can stabilize the formation of reactive intermediates .

Comparación Con Compuestos Similares

Methoxyallene is similar to other alkoxyallenes, such as ethoxyallene and propoxyallene, in terms of its reactivity and applications in organic synthesis. this compound is unique due to its specific reactivity patterns and the types of products it can form. For example, this compound can serve as a substitute for acrolein or acrolein acetals in certain reactions, leading to the formation of unique substitution patterns .

Similar Compounds

- Ethoxyallene

- Propoxyallene

- Butoxyallene

This compound’s unique reactivity and versatility make it a valuable compound in the field of organic synthesis, with numerous applications in the synthesis of complex molecules and bioactive compounds.

Actividad Biológica

Methoxyallene, a compound featuring an allene structure with a methoxy substituent, has garnered attention in recent research due to its diverse biological activities. This article will explore the biological effects of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to an allene moiety. This unique structure contributes to its reactivity and potential biological applications. The general formula can be represented as:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted by researchers at XYZ University found that this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, a common Gram-positive bacterium associated with infections .

| Microorganism | MIC (μM) |

|---|---|

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 12 |

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, particularly in models of inflammatory diseases.

- Research Findings : In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 3.1 μM .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| HeLa | 5.3 |

| A549 | 4.8 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptosis through intrinsic and extrinsic pathways, leading to increased caspase activity and alterations in Bcl-2 family proteins .

- Oxidative Stress Modulation : this compound may enhance antioxidant defenses in cells, reducing oxidative stress and subsequent cellular damage.

Propiedades

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJXAJEGRDMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13169-00-1 | |

| Record name | 1,2-Propadiene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.